molecular formula C18H16F4N2O4S B609691 4-Fluoro-3-[(4-hydroxy-1-piperidinyl)sulfonyl]-N-(3,4,5-trifluorophenyl)benzamide CAS No. 1445790-55-5

4-Fluoro-3-[(4-hydroxy-1-piperidinyl)sulfonyl]-N-(3,4,5-trifluorophenyl)benzamide

Cat. No. B609691
CAS RN: 1445790-55-5
M. Wt: 432.39
InChI Key: KKMFSVNFPUPGCA-UHFFFAOYSA-N
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Description

First-in-Class Capsid Assembly Modulator Against the Hepatitis B Virus
NVR 3-778 is a first-in-class capsid assembly modulator against the hepatitis B virus.

Scientific Research Applications

Hepatitis B Virus Capsid Protein Modulation

NVR 3-778 is primarily known for its role as a capsid assembly modulator (CAM) for the Hepatitis B virus (HBV). It targets the core protein of HBV, which is crucial for viral replication and persistence . By inhibiting the encapsidation of pregenomic RNA, NVR 3-778 disrupts the life cycle of HBV, preventing the formation of infectious virus particles .

Antiviral Potency and Safety Index Improvement

Research has shown that NVR 3-778 can be modified into prodrugs to enhance its water solubility and reduce cytotoxicity. For instance, the prodrug N8 derived from NVR 3-778 exhibited significantly lower cytotoxicity (CC50 > 256 µM) compared to the parent compound, while maintaining comparable antiviral potency .

Pharmacokinetic Properties

NVR 3-778 and its prodrugs have demonstrated favorable pharmacokinetic properties in animal models. These properties include improved plasma and blood stability, which are essential for the efficacy of antiviral drugs .

Combination Therapy Synergy

The combination of NVR 3-778 with nucleos(t)ide analogs has been reported to result in additive or synergistic antiviral activity. This suggests that NVR 3-778 could be part of a combination therapy regimen, offering a more effective treatment against HBV .

Pan-genotypic Activity

NVR 3-778 has shown pan-genotypic antiviral activity against a range of HBV genotypes, indicating its broad-spectrum potential as an antiviral agent .

Resistance Profile

Studies indicate that mutations within the hydrophobic pocket at the dimer-dimer interface of the core protein can confer resistance to NVR 3-778. Understanding this resistance profile is crucial for the development of next-generation CAMs that can overcome potential drug resistance .

Mechanism of Action

properties

IUPAC Name

4-fluoro-3-(4-hydroxypiperidin-1-yl)sulfonyl-N-(3,4,5-trifluorophenyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F4N2O4S/c19-13-2-1-10(18(26)23-11-8-14(20)17(22)15(21)9-11)7-16(13)29(27,28)24-5-3-12(25)4-6-24/h1-2,7-9,12,25H,3-6H2,(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKMFSVNFPUPGCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)S(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC(=C(C(=C3)F)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F4N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-[(4-hydroxy-1-piperidinyl)sulfonyl]-N-(3,4,5-trifluorophenyl)benzamide

CAS RN

1445790-55-5
Record name Benzamide, 4-fluoro-3-[(4-hydroxypiperidin-1-yl)sulfonyl]-N-(3,4,5-trifluorophenyl)-
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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